Naturally Processed CD4⁺ T‑Cell Epitope: EPHA3 (356–367) vs. Antibody‑Derived Peptides
The EPHA3 (356–367) peptide (DVTFNIICKKCG) is the only EPHA3 fragment demonstrated to be a naturally processed and presented CD4⁺ T‑cell epitope [1]. A lytic CD4⁺ T‑cell clone isolated from a melanoma patient specifically recognized this peptide when presented by HLA‑DRB1*1101 on the surface of autologous tumor cells [1]. In stark contrast, the widely available EPHA3 blocking peptides—such as the N‑terminal region peptide (residues 115–144), the C‑terminal region peptide (residues 896–928), and the blocking peptide derived from residues 900–980—serve exclusively as immunogens for antibody production and have no evidence of natural MHC class II processing or T‑cell recognition .
| Evidence Dimension | Validated natural CD4⁺ T‑cell epitope status |
|---|---|
| Target Compound Data | EPHA3 (356–367): Yes — naturally processed and presented by HLA‑DRB1*1101; recognized by patient‑derived CD4⁺ T‑cell clone [1] |
| Comparator Or Baseline | EPHA3 (115–144) N‑terminal peptide: No MHC processing evidence; EPHA3 (896–928) C‑terminal peptide: No MHC processing evidence; EPHA3 (900–980) blocking peptide: No MHC processing evidence |
| Quantified Difference | Qualitative categorical difference — only the 356–367 peptide carries validated T‑cell epitope identity among all commercially available EPHA3 peptides |
| Conditions | Human melanoma tumor cells; CD4⁺ T‑cell clone; HLA‑DRB1*1101‑restricted presentation [1] |
Why This Matters
For T‑cell‑based immuno‑monitoring or cancer vaccine research, only the 356–367 peptide enables monitoring of the specific, clinically validated anti‑EPHA3 CD4⁺ T‑cell response.
- [1] Chiari R, et al. Identification of a tumor‑specific shared antigen derived from an Eph receptor and presented to CD4 T cells on HLA class II molecules. Cancer Res. 2000;60(17):4855–4863. PMID: 10987298. View Source
